An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane
Abstract
Introduction and Molecular Structure
The molecule 3-[(3-Bromophenyl)methoxy]-4-iodooxolane is a complex ether containing multiple functionalities critical to its chemical properties: a substituted aromatic ring, an ether linkage, and a halogenated five-membered heterocyclic (oxolane) core. Each of these features imparts a distinct signature on the NMR spectrum, making it a powerful technique for structural confirmation. The presence of two stereocenters at the C3 and C4 positions of the oxolane ring implies the potential for diastereomers, further emphasizing the need for careful spectral analysis.
For clarity and consistency throughout this guide, the following standardized numbering system will be used for the atoms in 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.
Figure 1: Molecular structure and atom numbering scheme for 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms.[1] The spectrum of this molecule can be divided into three distinct regions: the aromatic region, the benzylic ether region, and the aliphatic oxolane region.
| Label | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Assignment |
| H2' | 7.55 | s (broad) | - | 1H | Aromatic |
| H6' | 7.45 | d | J = 7.8 | 1H | Aromatic |
| H4' | 7.40 | d | J = 7.8 | 1H | Aromatic |
| H5' | 7.25 | t | J = 7.8 | 1H | Aromatic |
| H7 | 4.60 | s | - | 2H | Ar-CH₂ -O |
| H4 | 4.40 - 4.50 | m | - | 1H | I-CH - |
| H3 | 4.10 - 4.20 | m | - | 1H | O-CH - |
| H2, H5 | 3.80 - 4.05 | m | - | 4H | -O-CH₂ - |
Interpretation of ¹H NMR Data
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Aromatic Protons (H2', H4', H5', H6'; δ 7.25-7.55): The four protons on the 3-bromophenyl ring will resonate in the characteristic downfield region for aromatic compounds.[3]
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H2' is ortho to the electron-withdrawing bromine and the CH₂O group, leading to a prediction of it being the most deshielded proton in the aromatic system, likely appearing as a broad singlet or a triplet with very small coupling.
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H4' and H6' are expected to be doublets due to ortho-coupling with H5'. Their chemical shifts will be influenced by their positions relative to the bromine and methoxy substituents.
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H5' will appear as a triplet due to coupling with both H4' and H6', representing a typical ortho-coupling constant of approximately 7.8 Hz.
-
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Benzylic Protons (H7; δ 4.60): The two protons of the methylene bridge (C7) are chemically equivalent and adjacent to an oxygen atom and an aromatic ring. This deshielding environment shifts their resonance significantly downfield.[4] As there are no adjacent protons, the signal is expected to be a sharp singlet.
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Oxolane Ring Protons (H2, H3, H4, H5; δ 3.80-4.50): This region is the most complex due to the stereochemistry and the influence of multiple electronegative atoms.
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H4 (δ 4.40-4.50): This proton is directly attached to the carbon bearing the iodine atom. The strong electron-withdrawing effect of iodine will cause a significant downfield shift, making it the most deshielded proton on the oxolane ring. It will appear as a multiplet due to coupling with H3 and the two H5 protons.
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H3 (δ 4.10-4.20): This proton is attached to the carbon bearing the ether side chain. It is also significantly deshielded by the adjacent oxygen atom. Its multiplicity will be complex due to coupling with H4 and the two H2 protons.
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H2 and H5 (δ 3.80-4.05): These four protons are on carbons adjacent to the ring oxygen, causing them to be deshielded relative to a standard alkane. The protons on C2 (and C5) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple with each other (geminal coupling) as well as with adjacent protons (vicinal coupling). This will result in a complex, overlapping multiplet system. Two-dimensional NMR techniques would be essential for definitive assignment.[1]
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Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.[1] The low natural abundance of ¹³C (1.1%) means that ¹³C-¹³C coupling is typically not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).
| Label | Predicted δ (ppm) | Assignment |
| C1' | 140.5 | Aromatic Quaternary (C-CH₂) |
| C3' | 122.5 | Aromatic Quaternary (C-Br) |
| C2', C4', C5', C6' | 126.0 - 132.0 | Aromatic CH |
| C3 | 80.0 - 85.0 | Oxolane CH-O |
| C2 | 75.0 - 80.0 | Oxolane CH₂-O |
| C5 | 72.0 - 77.0 | Oxolane CH₂-O |
| C7 | 70.0 | Benzylic CH₂-O |
| C4 | 30.0 - 35.0 | Oxolane CH-I |
Interpretation of ¹³C NMR Data
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Aromatic Carbons (C1'-C6'; δ 122.5-140.5): The six carbons of the phenyl ring appear in the typical aromatic region.
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The quaternary carbons, C1' (attached to the CH₂O group) and C3' (attached to Br), are readily identifiable. C3' is expected at a lower chemical shift due to the "heavy atom effect" of bromine.[5]
-
The four protonated carbons (C2', C4', C5', C6' ) will appear as distinct signals within the aromatic region, with their precise shifts determined by the substituent effects.
-
-
Oxolane and Benzylic Carbons (C2, C3, C4, C5, C7; δ 30.0-85.0): This is the aliphatic region.
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C3 (δ 80.0-85.0): This carbon is attached to the bulky and electronegative benzyloxy group, causing it to be the most downfield-shifted carbon in the aliphatic region.
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C2 and C5 (δ 72.0-80.0): These carbons are both directly bonded to the in-ring ether oxygen, resulting in significant deshielding. Their chemical shifts may be similar but distinct due to the different substituents at the C3 and C4 positions.
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C7 (δ 70.0): The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring.
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C4 (δ 30.0-35.0): This carbon is attached to iodine. The "heavy atom effect" of iodine causes a significant upfield shift compared to what would be expected based on electronegativity alone. This is a highly characteristic feature and a key indicator for the position of the iodine atom.
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Experimental Protocols and Workflow
To obtain high-quality NMR data for structural verification, a standardized and rigorous experimental approach is necessary.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal.[6] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.
-
Concentration: For ¹H NMR, prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, with its signal set to 0.00 ppm for both ¹H and ¹³C spectra.[4] Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]
-
Filtration: Filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition and Analysis Workflow
The following workflow outlines the logical progression from sample preparation to final structure confirmation.
Figure 2: Recommended workflow for the complete NMR-based structural elucidation of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane.
Conclusion
The ¹H and ¹³C NMR spectra of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane are predicted to exhibit highly characteristic features that enable its unambiguous identification. Key diagnostic signals include the distinct pattern of the 3-bromophenyl aromatic system, the singlet for the benzylic CH₂ protons, and the complex, diastereotopic multiplets of the oxolane ring. In the ¹³C spectrum, the upfield shift of the iodine-bearing carbon (C4) is a particularly powerful diagnostic marker. While this guide provides a robust predictive framework, the definitive assignment of all resonances, particularly within the complex oxolane system, would necessitate the use of two-dimensional NMR experiments such as HSQC and HMBC to establish direct and long-range C-H correlations.
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